molecular formula C7H7N3O2S B3333339 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid CAS No. 96356-16-0

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

Cat. No.: B3333339
CAS No.: 96356-16-0
M. Wt: 197.22 g/mol
InChI Key: UDLNUIGAQRAOOK-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C7H7N3O2S and a molecular weight of 197.22 g/mol . This compound is known for its unique structure, which includes an imidazo-thiadiazole core, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

It has been found to exhibit significant activity against certain cancer cell lines , suggesting that it may target proteins or pathways involved in cell growth and proliferation.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are areas of ongoing research.

Result of Action

The compound has been found to exhibit significant anticancer activity against certain cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with appropriate 2-bromo-1,2-(substituted aryl) ethanones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its dual role as both an anti-inflammatory and anticancer agent highlights its versatility and potential for therapeutic applications .

Properties

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-3-5(6(11)12)10-7(8-3)13-4(2)9-10/h1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLNUIGAQRAOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)SC(=N2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
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2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
Reactant of Route 3
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
Reactant of Route 4
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
Reactant of Route 6
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

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